molecular formula C19H16N6OS B2471175 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 868967-28-6

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2471175
CAS No.: 868967-28-6
M. Wt: 376.44
InChI Key: HGPWMFSHPCXXJS-UHFFFAOYSA-N
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Description

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (met332) could be responsible for the improved activity . This suggests that the compound might interact with its target through hydrogen bonding, leading to inhibition of the target’s activity.

Biochemical Pathways

Given that similar compounds are potential c-met kinase inhibitors , it can be inferred that the compound might affect pathways involving c-Met kinase. The c-Met kinase is involved in several cellular processes, including cell growth and survival, angiogenesis, and tissue regeneration. Inhibition of c-Met kinase can lead to the suppression of these processes, particularly in cancer cells where c-Met is often overexpressed.

Result of Action

Based on the potential inhibition of c-met kinase, the compound could potentially exhibit anti-tumor activity, as c-met kinase is often overexpressed in various types of cancer .

Action Environment

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-5-7-14(8-6-13)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPWMFSHPCXXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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